molecular formula C11H19N B6223223 1-azadispiro[3.1.5^{6}.1^{4}]dodecane CAS No. 2768327-48-4

1-azadispiro[3.1.5^{6}.1^{4}]dodecane

Cat. No. B6223223
CAS RN: 2768327-48-4
M. Wt: 165.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-azadispiro[3.1.5^6.1^4]dodecane, also known as 1-azadiene, is a synthetic organic compound that has been gaining attention in the scientific community due to its numerous applications in research, including its ability to act as a precursor for the synthesis of other compounds. It is a bicyclic molecule composed of a cyclohexane ring fused to a cyclopentane ring. It is a colorless liquid at room temperature and is soluble in many organic solvents.

Scientific Research Applications

1-azadispiro[3.1.5^{6}.1^{4}]dodecane has many applications in scientific research. It is used as a precursor for the synthesis of other compounds, such as 1,4-diazabicyclo[2.2.2]octane, which is used as a catalyst for the synthesis of polymers. It is also used as a starting material for the synthesis of other bicyclic compounds, such as 1-azadispiro[3.1.5^6.1^4]dodecane-1,4-dione. It has also been used in the synthesis of novel compounds with potential pharmacological applications.

Mechanism of Action

1-azadispiro[3.1.5^{6}.1^{4}]dodecane is a reactive compound that can undergo a variety of reactions. It can react with a variety of compounds, such as acids, bases, and nucleophiles, to form new compounds. It can also undergo cycloaddition reactions, such as Diels-Alder reactions, with other dienophiles.
Biochemical and Physiological Effects
1-azadispiro[3.1.5^{6}.1^{4}]dodecane has not been studied extensively for its biochemical and physiological effects, so there is limited information available. However, it has been shown to have some potential as an antifungal agent, as it has been shown to inhibit the growth of Candida albicans. It has also been shown to have some anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

1-azadispiro[3.1.5^{6}.1^{4}]dodecane has several advantages as a compound for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature, and it is soluble in many organic solvents. It is also relatively inexpensive, making it a cost-effective option for research. However, it is a reactive compound, so it must be handled with caution in the laboratory.

Future Directions

1-azadispiro[3.1.5^{6}.1^{4}]dodecane has many potential applications in scientific research and is an important precursor for the synthesis of other compounds. Further research could explore its potential as an antifungal or anti-inflammatory agent, as well as its potential to be used in the synthesis of novel compounds with potential pharmacological applications. Additionally, further research could explore its potential to be used in the synthesis of polymers and other materials. Finally, further research could explore its potential to be used in the synthesis of other bicyclic compounds.

Synthesis Methods

1-azadispiro[3.1.5^{6}.1^{4}]dodecane can be synthesized by a variety of methods. One of the most common methods is the reaction of cyclopentadiene with ethylene oxide in the presence of a base such as potassium carbonate. This reaction produces 1-azadispiro[3.1.5^{6}.1^{4}]dodecane and ethylene glycol. Another method is the reaction of cyclopentadiene with maleic anhydride in the presence of a Lewis acid such as boron trifluoride. This reaction produces 1-azadispiro[3.1.5^{6}.1^{4}]dodecane and maleic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-azadispiro[3.1.5^{6}.1^{4}]dodecane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Ammonia", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Acetic acid", "Sodium acetate", "Sodium sulfate" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of a Lewis acid catalyst to form a Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then reacted with ammonia in the presence of sodium borohydride to form an imine intermediate.", "Step 3: The imine intermediate is reduced with sodium borohydride to form the corresponding amine.", "Step 4: The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Step 5: The hydrochloride salt is treated with sodium hydroxide to liberate the free base.", "Step 6: The free base is dissolved in ethanol and diethyl ether and treated with acetic acid and sodium acetate to form the acetate salt.", "Step 7: The acetate salt is filtered and dried to yield the final product, 1-azadispiro[3.1.5^{6}.1^{4}]dodecane." ] }

CAS RN

2768327-48-4

Product Name

1-azadispiro[3.1.5^{6}.1^{4}]dodecane

Molecular Formula

C11H19N

Molecular Weight

165.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.